![molecular formula C14H21NO5S B2518407 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide CAS No. 946315-35-1](/img/structure/B2518407.png)
3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . The benzo[d][1,3]dioxol-5-yl group is a common motif in bioactive molecules and can be found in a variety of natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical features of sulfonamides and benzo[d][1,3]dioxoles. Sulfonamides have a sulfur atom doubly bonded to an oxygen atom and singly bonded to two other oxygen atoms, one of which is bonded to a nitrogen atom . Benzo[d][1,3]dioxoles have a benzene ring fused to a 1,3-dioxole ring .Chemical Reactions Analysis
Sulfonamides, including this compound, can undergo a variety of reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles . The benzo[d][1,3]dioxol-5-yl group can potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are typically solid at room temperature and are often soluble in organic solvents . The presence of the benzo[d][1,3]dioxol-5-yl group could potentially increase the compound’s solubility in polar solvents .Scientific Research Applications
- The compound is chemically synthesized and intended for use as a flavoring substance in specific categories of food. However, it is not recommended for use in beverages .
Flavoring Agent in Food Industry
Anticancer Research
Mechanism of Action
Target of Action
Similar compounds have shown high docking scores with γ-aminobutyric acid receptors , suggesting that this compound may also interact with these receptors.
Mode of Action
Related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in cell lines . This suggests that 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide may interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.
Pharmacokinetics
Related compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines , indicating that these compounds may have good bioavailability.
Result of Action
Related compounds have shown potent growth inhibition properties against various human cancer cell lines , suggesting that this compound may also have antitumor activity.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-(2-methylpropyl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-11(2)9-15-21(16,17)7-3-6-18-12-4-5-13-14(8-12)20-10-19-13/h4-5,8,11,15H,3,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEBABWFAIUHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide |
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